molecular formula C29H23F3N4O2 B15139458 N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide

N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide

Cat. No.: B15139458
M. Wt: 516.5 g/mol
InChI Key: UOGAVVINOTWELT-UHFFFAOYSA-N
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Preparation Methods

5-Methoxytryptophan is synthesized from L-tryptophan through a two-step enzymatic process. The first step involves the conversion of L-tryptophan to 5-hydroxytryptophan by tryptophan hydroxylase-1. The second step involves the methylation of 5-hydroxytryptophan by hydroxyindole O-methyltransferase to produce 5-Methoxytryptophan

Chemical Reactions Analysis

5-Methoxytryptophan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Methoxytryptophan has a wide range of scientific research applications:

Mechanism of Action

5-Methoxytryptophan exerts its effects primarily through the inhibition of p38 MAPK activation. By blocking p38 MAPK, it inhibits NF-κB and an array of transactivators important in mediating smooth muscle cell phenotypic switch . This inhibition leads to reduced inflammation and protection of endothelial barrier function. Additionally, 5-Methoxytryptophan controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .

Comparison with Similar Compounds

5-Methoxytryptophan can be compared with other tryptophan metabolites such as:

    5-Hydroxytryptophan: Another tryptophan metabolite involved in serotonin synthesis.

    Tryptamine: A monoamine alkaloid derived from tryptophan.

    Serotonin: A neurotransmitter synthesized from tryptophan.

5-Methoxytryptophan is unique due to its specific anti-inflammatory properties and its role in protecting endothelial cells and promoting vascular health .

Properties

Molecular Formula

C29H23F3N4O2

Molecular Weight

516.5 g/mol

IUPAC Name

N-methyl-3-[1-[4-(prop-2-ynoylamino)phenyl]-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide

InChI

InChI=1S/C29H23F3N4O2/c1-3-27(37)34-23-12-15-25(16-13-23)36-26(18-24(35-36)14-17-28(38)33-2)21-6-4-19(5-7-21)20-8-10-22(11-9-20)29(30,31)32/h1,4-13,15-16,18H,14,17H2,2H3,(H,33,38)(H,34,37)

InChI Key

UOGAVVINOTWELT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)NC(=O)C#C

Origin of Product

United States

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